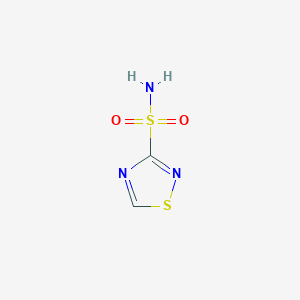

1,2,4-Thiadiazole-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-thiadiazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2S2/c3-9(6,7)2-4-1-8-5-2/h1H,(H2,3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQZLGMVDQWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NS1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1,2,4 Thiadiazole 3 Sulfonamide

Classical and Modern Synthetic Approaches to the 1,2,4-Thiadiazole (B1232254) Ring System

The construction of the 1,2,4-thiadiazole ring can be achieved through a variety of synthetic routes, each with its own advantages and substrate scope. These methods often involve the formation of a key nitrogen-sulfur bond to complete the heterocyclic system.

Oxidative Ring Closure Techniques

Oxidative ring closure is a prominent method for the synthesis of 1,2,4-thiadiazoles. This approach typically involves the formation of an acyclic precursor containing the requisite N-C-N-S framework, which then undergoes an intramolecular oxidative cyclization to form the thiadiazole ring.

A common strategy involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. This transformation can be mediated by various oxidizing agents, including phenyliodine(III) bis(trifluoroacetate), providing a metal-free and efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles with broad substrate scope and short reaction times. nih.gov Furthermore, electro-oxidative methods offer a catalyst- and oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, leading to a wide range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. nih.gov

Iodine-mediated oxidative C-N and N-S bond formations in water present an environmentally benign approach for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. nih.gov This method is scalable and demonstrates excellent tolerance to various functional groups. nih.gov Photocatalytic oxidative cyclization of thioamides using catalysts like Cu₂O rhombic dodecahedra has also been reported for the formation of 3,5-disubstituted-1,2,4-thiadiazoles.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific MCRs leading directly to 1,2,4-thiadiazole-3-sulfonamide are not extensively documented, the principles of MCRs are applied to the synthesis of related thiadiazole structures. For instance, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed for the synthesis of thiazolidine-4-one hybrids of 1,3,4-thiadiazole (B1197879). Although this example pertains to the 1,3,4-isomer, it highlights the potential of MCRs in constructing complex heterocyclic systems.

[3+2]-Cycloaddition Reactions

[3+2]-Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, this can involve the reaction of a 1,3-dipole with a dipolarophile. For example, the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with thioketones can lead to the formation of spiro-thiadiazoline derivatives, which can then rearrange or be further transformed. While direct [3+2] cycloadditions to form the this compound core are not prominently reported, this strategy remains a viable area for synthetic exploration.

Intramolecular Cyclization of Amidinithioureas

The intramolecular cyclization of amidinithioureas is a classical and effective method for the synthesis of 3,5-diamino-1,2,4-thiadiazole derivatives. This approach typically involves the reaction of an amidine with a thiourea (B124793) derivative to form the open-chain amidinithiourea precursor, which then undergoes cyclization, often under oxidative conditions, to yield the desired 1,2,4-thiadiazole.

Intermolecular Cyclization and Oxidative Dimerization of Thioamides

The intermolecular oxidative dimerization of thioamides is a well-established method for the synthesis of symmetrically substituted 3,5-dialkyl- or 3,5-diaryl-1,2,4-thiadiazoles. This reaction is typically promoted by a range of oxidizing agents. More recently, enzymatic methods using vanadium-dependent haloperoxidases have been developed for the intermolecular oxidative dimerization of thioamides, offering a biocatalytic and chemoselective route to 1,2,4-thiadiazoles. This process is believed to proceed through two distinct enzyme-mediated sulfur halogenation events.

Targeted Synthesis of this compound and its Precursors

The direct synthesis of this compound is not extensively described in the literature. However, a logical and feasible synthetic strategy involves the preparation of a key precursor, 3-amino-1,2,4-thiadiazole, followed by the conversion of the amino group to a sulfonamide.

A plausible route to 3-amino-1,2,4-thiadiazole involves the reaction of thiosemicarbazide (B42300) with a suitable cyanogen-containing compound or through the cyclization of amidinothiourea precursors as mentioned previously.

Once 3-amino-1,2,4-thiadiazole is obtained, the amino group can be converted to a sulfonamide. A standard method for this transformation is the reaction of the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270). This reaction would yield N-(1,2,4-thiadiazol-3-yl)benzenesulfonamide. To obtain the parent this compound, a similar reaction could be envisioned using sulfuryl chloride followed by amination.

An alternative approach involves the synthesis of a 3-halo-1,2,4-thiadiazole, which can then undergo nucleophilic substitution with a sulfonamide. For instance, 3-chloro-5-substituted-1,2,4-thiadiazoles can be synthesized from dipotassium (B57713) cyanodithioimidocarbonate and sulfuryl chloride. nih.gov The chloro group at the 3-position could then potentially be displaced by a sulfonamide anion.

A schematic representation of a potential synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of this compound

Specific Reaction Pathways for Sulfonamide Introduction at the 3-Position

The introduction of a sulfonamide group at the 3-position of the 1,2,4-thiadiazole ring is a critical step in the synthesis of this class of compounds. A common approach involves the use of starting materials that already contain the sulfamoyl moiety or its precursor.

One established method involves the reaction of a thioamide with an appropriate oxidizing agent, leading to the formation of the 1,2,4-thiadiazole ring. researchgate.net For instance, the oxidation of thioamides can be achieved using various reagents such as halogens, nitrous acid, or hydrogen peroxide. researchgate.net

Another strategy involves the cyclization of precursor molecules. For example, the reaction of amidines with sulfenyl chlorides can yield 1,2,4-thiadiazole derivatives. The specific nature of the substituents on the starting materials dictates the final substitution pattern on the thiadiazole ring.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is paramount for achieving high yields and purity of this compound derivatives. Key parameters that are often fine-tuned include the choice of solvent, temperature, and catalyst.

For instance, in the synthesis of 1,3,4-thiadiazole-based bis-sulfonamides, the reaction of chiral amino acids with sulfonyl chlorides is a key step. researchgate.net Subsequent reaction with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid completes the cyclization to form the thiadiazole ring. researchgate.netnih.govencyclopedia.pub The use of milder dehydrating agents such as methane (B114726) sulfonic acid has been reported to improve yields and purity. nih.gov

In some syntheses, microwave irradiation has been employed to accelerate reaction times and improve yields, particularly in the formation of fused heterocyclic systems containing the 1,2,4-triazolo[3,4-b] researchgate.netnih.govdergipark.org.trthiadiazine moiety. growingscience.com

The table below summarizes some optimized reaction conditions for related thiadiazole syntheses.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Chloroacetic acid, Thiourea | Concentrated HCl, heat | 1,3-Thiazolidine-2,4-dione | - | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (B1270341), Ethyl chloroacetate (B1199739) | Anhydrous K2CO3, Acetone, rt | Ethyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetate | - | nih.gov |

| 2-Amino-5-mercapto-1,3,4-thiadiazole, Ethyl chloroacetate | KOH, Absolute ethanol (B145695), reflux | Ethyl 2-(5-amino-1,3,4-thiadiazole-2-yl-thio)acetate | - | nih.gov |

| N-(4-chlorophenyl)hydrazinecarbothioamide | CS2, NaOH | 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | - | nih.gov |

| Isatin, Morpholine, Isonicotinaldehyde | Sodium ethoxide, Ethanol, reflux | 1-(Morpholino(pyridin-4-yl)methyl)indoline-2,3-dione | 80% | nih.gov |

Advanced Derivatization of the this compound Scaffold

The versatility of the this compound core allows for extensive derivatization at multiple positions, enabling the exploration of a vast chemical space for the development of new compounds with tailored properties.

Functionalization at the Thiadiazole Ring (e.g., 5-position)

The 5-position of the 1,2,4-thiadiazole ring is a common site for functionalization. This can be achieved by starting with a precursor that already contains the desired substituent at the corresponding position or by post-synthetic modification.

For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized by reacting it with α,ω-dihalogenoalkanes to yield 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. nih.gov The reaction conditions, particularly the choice of base, can be optimized to favor the formation of either the mono- or bis-substituted product. nih.gov

In another example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be obtained through the cyclization of thiosemicarbazide with carbon disulfide. mdpi.com The amino group at the 5-position can then be further modified.

Substitutions on the Sulfonamide Nitrogen Moiety

The nitrogen atom of the sulfonamide group provides another handle for derivatization. Acylation or alkylation of the sulfonamide nitrogen can introduce a wide variety of substituents, leading to the generation of diverse libraries of compounds.

For instance, benzothiazole-based sulfonamide-amide hybrid compounds have been synthesized by reacting N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide with various acyl chlorides in pyridine. dergipark.org.tr This approach allows for the introduction of different amide functionalities onto the sulfonamide nitrogen.

The following table showcases examples of substitutions on the sulfonamide nitrogen.

| Starting Material | Reagent | Product | Reference |

| N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide | Acyl chloride | Benzothiazole-based sulfonamide-amide hybrid | dergipark.org.tr |

| N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide | Arylsulfonyl chloride | Benzothiazole-based bis-sulfonamide | dergipark.org.tr |

Design and Synthesis of Hybrid Molecular Structures

A powerful strategy in drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophoric units into a single chemical entity. nih.gov This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects and improved pharmacological profiles.

Fusion with Other Heterocyclic Systems (e.g., Triazole, Oxadiazole, Pyrazole (B372694), Azine, Benzothiazole (B30560), Indole)

The this compound scaffold has been successfully integrated with a variety of other heterocyclic systems, resulting in novel hybrid molecules.

Triazole: Hybrid molecules incorporating both 1,2,4-thiadiazole and 1,2,4-triazole (B32235) moieties have been synthesized. growingscience.comnih.govzsmu.edu.ua For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various reagents can lead to the formation of fused triazolo-thiadiazole or triazolo-thiadiazine systems. growingscience.comnih.gov A series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids were synthesized via a multi-step process involving the formation of N-alkylated isatins, condensation with thiosemicarbazide, propargylation, and finally a copper-catalyzed click reaction. nih.gov

Oxadiazole: The synthesis of hybrid structures containing both 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole rings is well-documented. nih.govnih.gov One common method involves the conversion of a 1,3,4-oxadiazole into a 1,3,4-thiadiazole using a thionating agent like Lawesson's reagent or thiourea. researchgate.netresearchgate.net Alternatively, precursors containing one ring system can be elaborated to incorporate the other. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol can be reacted with ethyl chloroacetate and then hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide, which serves as a precursor for further modifications. nih.gov

Pyrazole: Pyrazole-containing thiadiazole hybrids have been synthesized through various routes. nih.govtandfonline.comnih.gov One approach involves the reaction of a pyrazole-containing thiourea derivative with hydrazonoyl chlorides to yield 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. nih.gov Another strategy involves constructing the thiadiazole ring onto a pre-existing pyrazole core. tandfonline.com

Azine: Novel asymmetrical azines incorporating a 1,3,4-thiadiazole sulfonamide moiety have been prepared. nih.gov The synthesis typically starts with a 5-acetyl-1,3,4-thiadiazoline derivative, which is then condensed with hydrazine to form a hydrazone. nih.gov Subsequent reaction of this hydrazone with various aldehydes or ketones yields the desired azine-thiadiazole hybrids. nih.gov

Benzothiazole: Benzothiazole-bearing 1,3,4-thiadiazole hybrids have been synthesized as potential dual inhibitors of VEGFR-2 and BRAF kinase. mdpi.com The synthesis involved reacting chloroacetamide derivatives of benzothiazole with 5-amino-1,3,4-thiadiazole-2-thiol derivatives. mdpi.com

Indole (B1671886): The synthesis of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids demonstrates the fusion of the indole system with a sulfonamide through a triazole linker. nih.gov The synthesis starts from substituted isatins, which are converted to triazino[5,6-b]indole intermediates before the final click reaction with a sulfonamide-containing azide. nih.gov

The following table provides a summary of representative hybrid molecular structures.

| Heterocyclic System | Synthetic Approach | Resulting Hybrid Structure | Reference |

| Triazole | Reaction of 4-amino-5-substituted-4H-1,2,4-triazol-3-yl-hydrosulfide with POCl3 and carboxylic acids | 6-(aryl/heteryl)-3-(pyrazolyl) researchgate.netnih.govnih.govtriazolo[3,4-b] researchgate.netnih.govdergipark.org.trthiadiazoles | nih.gov |

| Oxadiazole | Conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles | 2,5-Diaryl-1,3,4-thiadiazoles | researchgate.net |

| Pyrazole | Reaction of pyrazolyl-thiourea derivative with hydrazonoyl chlorides | 2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives | nih.gov |

| Azine | Condensation of a thiadiazole hydrazone with aldehydes/ketones | Asymmetrical azine-modified thiadiazole sulfonamides | nih.gov |

| Benzothiazole | Reaction of chloroacetamide derivatives of benzothiazole with thiadiazole-2-thiol derivatives | Benzothiazole-bearing 1,3,4-thiadiazole hybrids | mdpi.com |

| Indole | Multi-step synthesis involving click chemistry | 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids | nih.gov |

Formation of Schiff Bases

The synthesis of Schiff bases, characterized by the azomethine or imine group (-C=N-), represents a significant derivatization strategy for heterocyclic compounds. This transformation is typically achieved through the condensation of a primary amine with an aldehyde or a ketone. In the context of the 1,2,4-thiadiazole scaffold, Schiff bases are prepared from an amino-substituted thiadiazole precursor. The primary amino group serves as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

The general synthetic route involves the reaction of an amino-1,2,4-thiadiazole-3-sulfonamide with various substituted aromatic aldehydes. The reaction is commonly carried out by refluxing the reactants in a solvent such as ethanol. nih.gov Often, a few drops of a catalyst, like glacial acetic acid, are added to facilitate the dehydration step, leading to the formation of the imine bond. nih.gov The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation.

A representative reaction scheme is as follows: An equimolar mixture of the amino-thiadiazole sulfonamide and a selected aromatic aldehyde is dissolved in absolute ethanol. The mixture is then heated under reflux for several hours. nih.gov After cooling, the solid product that precipitates is typically collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield the purified Schiff base. nih.gov The purity of the synthesized compounds can be checked by thin-layer chromatography (TLC), and the structures are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry. The IR spectrum characteristically shows the disappearance of the N-H stretching bands of the primary amine and the appearance of a C=N stretching band for the imine group. sphinxsai.com

Mannich Base Derivatives

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orglibretexts.org The resulting products are known as Mannich bases. For the this compound core, active hydrogen atoms are present on the sulfonamide moiety (-SO₂NH₂) and potentially on a nitrogen atom of the heterocyclic ring itself. These sites are susceptible to aminomethylation.

The synthesis of Mannich base derivatives from a this compound involves reacting the parent compound with formaldehyde and a suitable secondary amine, such as piperidine, morpholine, or N-methylpiperazine. researchgate.netnih.gov The reaction mechanism begins with the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and the secondary amine. libretexts.org The active N-H group on the thiadiazole sulfonamide then acts as a nucleophile, attacking the iminium ion to form the N-aminomethyl derivative. nih.gov

A typical experimental procedure involves dissolving the this compound in a suitable solvent like ethanol or dimethylformamide (DMF). researchgate.netresearchgate.net Formaldehyde solution (e.g., 40% aqueous solution) and the chosen secondary amine are added to the mixture. The reaction is often carried out at room temperature or with gentle refluxing for a few hours. researchgate.netresearchgate.net Upon completion of the reaction, the resulting Mannich base often precipitates from the solution and can be isolated by filtration, followed by washing and recrystallization to achieve high purity. The structures of these derivatives are typically confirmed by elemental analysis and spectroscopic data (IR, NMR, MS).

Advanced Structural Characterization and Spectroscopic Analysis of 1,2,4 Thiadiazole 3 Sulfonamide Derivatives

High-Resolution Spectroscopic Elucidation Techniques

High-resolution spectroscopic techniques are indispensable for the detailed characterization of novel chemical entities. These methods offer precise information regarding the electronic and structural properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, including 1,2,4-thiadiazole-3-sulfonamide derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectra of these derivatives provide key insights into the number and types of protons present in the molecule. For instance, the protons of the sulfonamide group (-SO₂NH₂) typically appear as a characteristic signal. In a documented example, the sulfonamide protons of a 1,3,4-thiadiazole (B1197879) derivative were observed as a doublet at 8.38 ppm in DMSO-d₆. Aromatic protons on substituted phenyl rings attached to the thiadiazole core give rise to signals in the aromatic region, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants revealing the substitution pattern. researchgate.net For example, a 4-disubstituted benzene (B151609) ring in one derivative showed two doublets at δ 7.92 and 8.18 ppm with a coupling constant of J = 9.35 Hz. nih.gov Any aliphatic protons, such as those from methyl or ethyl groups, will resonate in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the thiadiazole ring itself resonate at characteristic chemical shifts. For example, in a series of 1,3,4-thiadiazole derivatives, the carbon adjacent to the secondary amine (C11) was observed between 163.77 and 169.01 ppm, while the other thiadiazole carbon (C10) appeared at 159.56–162.90 ppm. dergipark.org.tr The carbon atoms of the sulfonamide-bearing phenyl ring and any other substituents will also have distinct signals, allowing for a complete assignment of the carbon framework. dergipark.org.trnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative in DMSO-d₆.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Sulfonamide (NH₂) | ~8.4 (doublet) | - |

| Aromatic CH | ~7.0 - 8.5 (multiplets) | ~115 - 150 |

| Thiadiazole C-H | ~8.5 - 9.5 (singlet) | ~150 - 170 |

| Thiadiazole C-S | - | ~160 - 180 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern of the derivative.

Two-dimensional NMR techniques are employed to resolve complex spectral overlaps and to establish definitive correlations between different nuclei within the molecule.

gDQFCOSY (gradient Double-Quantum Filtered Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule by showing which protons are adjacent to each other.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. oregonstate.edu For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the key functional moieties. nih.gov

The sulfonamide group (SO₂NH₂) is readily identified by two distinct stretching vibrations for the N-H bonds, typically in the range of 3300-3400 cm⁻¹, and strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, usually found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov The C=N stretching vibration of the thiadiazole ring is expected in the region of 1650-1550 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. dergipark.org.tr

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3300 - 3400 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1120 |

| Thiadiazole (C=N) | Stretching | 1650 - 1550 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. libretexts.org This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound with a high degree of confidence. libretexts.orgnfdi4chem.de Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. libretexts.org For this compound derivatives, HRMS is crucial for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers or byproducts. mdpi.com For example, the molecular ion peak (M⁺) for a related 1,3,4-thiadiazole derivative was found at m/z = 298, which was consistent with its molecular formula, C₁₀H₁₀N₄O₃S₂. nih.gov

X-ray Crystallography for Absolute Structure and Stereochemical Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous determination of the complete three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.govresearchgate.net

This technique provides definitive information on:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the planarity of the thiadiazole ring and the torsion angles between different parts of the molecule. researchgate.net

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. nih.govresearchgate.net

For example, in a related 1,3,4-thiadiazole derivative, X-ray crystallography revealed a near-planar thiadiazole ring and provided the exact dihedral angles between the ring and its substituents. mdpi.com This level of detail is paramount for understanding structure-activity relationships and for computational modeling studies.

In-depth Conformational Analysis Studies

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their chemical reactivity and biological activity. Advanced analytical and computational methods have been employed to elucidate the subtle yet significant conformational preferences of these molecules, including isomerism, tautomerism, and rotational energy landscapes.

Investigation of E/Z Isomerism and Tautomeric Forms

The structural complexity of this compound derivatives is enhanced by the potential for both tautomerism within the sulfonamide group and E/Z isomerism around specific double bonds in substituted analogues.

Tautomerism:

The sulfonamide moiety can, in principle, exist in two tautomeric forms: the sulfonamide (N-sulfonylamine) form and the sulfonimide (N-sulfonylimine) form. researchgate.net Systematic studies on related N-heterocyclic arenesulfonamides have shown that the energy difference between these two forms is often small, typically less than 6 kcal/mol in the gas phase, with the sulfonamide tautomer generally being more stable. researchgate.net However, the equilibrium can be significantly influenced by the surrounding environment. An increase in the polarity of the solvent tends to favor the sulfonimide tautomer. researchgate.netrsc.org For instance, calculations have shown that while the sulfonamide form is the most stable in the gas phase, the sulfonimide tautomer can become more stable in solvents like DMSO and water. rsc.org Spectroscopic methods such as UV and Nuclear Magnetic Resonance (NMR) are crucial for distinguishing these tautomeric forms in solution. rsc.org The presence of twin absorption bands in the UV spectrum in the regions of 240–250 nm and 290–320 nm is considered a characteristic feature of the sulfonimide tautomer. rsc.org

E/Z Isomerism:

E/Z isomerism, a form of stereoisomerism, occurs in derivatives containing a double bond with restricted rotation, such as a C=N bond. studymind.co.uk The spatial arrangement of substituents around this bond can lead to distinct E (entgegen, opposite) and Z (zusammen, together) isomers. studymind.co.uk

Computational and spectral analyses of novel asymmetrical azines incorporating a 1,3,4-thiadiazole sulfonamide core have provided specific insights into this phenomenon. nih.gov Quantum mechanical calculations using Density Functional Theory (DFT) found that for one such derivative, the E isomer was energetically more favorable than the Z isomer by 2.21 kcal mol⁻¹. nih.gov This finding aligns with the general observation that trans (E) isomers are often energetically more stable than their cis (Z) counterparts. researchgate.net The existence of both isomers in the solution phase was confirmed by comparing experimentally observed ¹H and ¹³C NMR chemical shifts with values computed using the GIAO-B3LYP/6-31G(d) method. nih.gov

| Compound Type | Isomer/Tautomer Pair | Calculated Energy Difference (kcal/mol) | More Stable Form | Method/Condition | Reference |

|---|---|---|---|---|---|

| Azine-modified 1,3,4-thiadiazole sulfonamide | E vs. Z Isomer | 2.21 | E Isomer | DFT-B3LYP/6-31G(d) | nih.gov |

| N-heterocyclic arenesulfonamide | Sulfonamide vs. Sulfonimide | ~1.3 | Sulfonamide | Gas Phase Calculation | rsc.org |

| N-heterocyclic arenesulfonamide | Sulfonamide vs. Sulfonimide | -1.09 | Sulfonimide | Implicit Solvent (DMSO) | rsc.org |

| N-heterocyclic arenesulfonamide | Sulfonamide vs. Sulfonimide | -1.10 | Sulfonimide | Implicit Solvent (Water) | rsc.org |

Rotational Barriers and Conformational Landscapes

Studies on related benzenesulfonamides using rotational spectroscopy and ab initio calculations have identified key conformational preferences. nih.gov For many sulfonamides, two primary sets of conformers exist, characterized by the torsion angle of the S-N bond relative to the aromatic ring. A common arrangement involves the S-N bond being approximately perpendicular to the plane of the heterocyclic ring. nih.gov From this general orientation, further conformational diversity arises from the rotation of the -NH₂ group around the S-N bond. These conformers are typically described as "eclipsed" or "staggered" based on the position of the amino hydrogens relative to the sulfonyl oxygen atoms. nih.gov The energy difference between these rotamers is generally small, often on the order of a few kJ/mol. nih.gov

| Compound/Moiety | Parameter | Value | Description | Reference |

|---|---|---|---|---|

| Benzenesulfonamide (B165840) | Energy Difference (Eclipsed vs. Staggered) | 1.24 - 2.74 kJ/mol | Energy penalty for the less stable staggered conformer. | nih.gov |

| Azine-modified 1,3,4-thiadiazole sulfonamide | Torsion Angle (τ C₁₆C₁₅N₄N₃) | 10.0° | Energetically favored conformation where the phenyl ring is nearly planar with the thiadiazole ring. | nih.gov |

| Torsion Angle (τ N₂₈S₂₅C₁₈C₁₉) | 260.0° | Minimum energy conformation from the rotation of the sulfonamide moiety, with the amino group perpendicular to the phenyl ring. | nih.gov |

For a 1,3,4-thiadiazole sulfonamide derivative, potential energy surface (PES) scans have been used to map the conformational landscape. nih.gov The energetically favored conformation of the benzenesulfonamide moiety relative to the thiadiazole ring was found at a torsion angle (τ C₁₆C₁₅N₄N₃) of 10.0°, where the two rings are nearly coplanar. Furthermore, the rotational scan for the sulfonamide group itself (around the S-C bond) revealed that the minimum energy conformation for both E and Z isomers occurs when the amino group is perpendicular to the phenyl ring, corresponding to a torsion angle (τ N₂₈S₂₅C₁₈C₁₉) of 260.0°. nih.gov These studies highlight that while multiple conformations are possible, specific orientations are energetically preferred, which can have significant implications for molecular recognition and binding processes.

Computational Chemistry and Theoretical Studies of 1,2,4 Thiadiazole 3 Sulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting a wide array of molecular properties. These methods, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. For derivatives of the 1,2,4-thiadiazole (B1232254) sulfonamide class, these calculations provide a theoretical framework to interpret and predict chemical behavior and spectroscopic data. nih.govnih.gov

Density Functional Theory (DFT) Applications

Among the available quantum chemical methods, Density Functional Theory (DFT) has become a prevalent tool for studying medium to large-sized organic molecules, including thiadiazole sulfonamide derivatives. nih.govresearchgate.net Its popularity stems from a favorable balance between computational accuracy and resource requirements, making it suitable for a range of molecular property predictions. nih.gov

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stable state is reached. nih.govmdpi.com For example, in studies of related sulfonamide-1,2,4-thiadiazole derivatives, molecular modeling has been used to determine the main conformational features, such as the spatial arrangement of the thiadiazole ring relative to other parts of the molecule. nih.govresearchgate.net

In a computational study on azine-modified 1,3,4-thiadiazole (B1197879) sulfonamides, a close isomeric relative, DFT calculations using the B3LYP method with a 6-31G(d) basis set were performed to explore various possible configurations (e.g., EE, ZZ, EZ, ZE). nih.gov The calculations revealed that the EE isomer was the most energetically favorable configuration. nih.gov Similarly, for another derivative in the same study, the E isomer was found to be more stable than the Z isomer by 2.21 kcal/mol, demonstrating the ability of DFT to quantify the energetic differences between isomers. nih.govrsc.orgresearchgate.net This type of analysis is crucial for understanding which molecular shapes are most likely to exist and interact in a biological system.

Table 1: Example of Calculated Energy Differences in Isomeric Thiadiazole Sulfonamide Derivatives Note: Data is for a 1,3,4-thiadiazole sulfonamide derivative, presented here to illustrate the application of the method.

| Isomer Configuration | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| E Isomer | 0.00 | Most Stable |

This interactive table is based on findings for a related 1,3,4-thiadiazole sulfonamide derivative. nih.govrsc.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap generally indicates a molecule that is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov DFT calculations are routinely used to compute the energies and visualize the distribution of these orbitals. nih.govresearchgate.net For instance, in a study of 4,4'-((1E,1'E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline), the HOMO and LUMO levels were determined by cyclic voltammetry and calculated to be -5.19 eV and -2.52 eV, respectively. mdpi.com The distribution of HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Representative Frontier Orbital Energies for a Thiadiazole Derivative Note: Data is for a related thiadiazole derivative, presented here to illustrate the application of the method.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -2.71 |

This interactive table is based on findings for a related 1,3,4-thiadiazole sulfonamide derivative. nih.gov

DFT calculations are also instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, when used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

In studies of thiadiazole sulfonamide derivatives, predicted chemical shifts have shown excellent agreement with experimental data, helping to confirm molecular structures and identify the presence of different isomers in solution. nih.govrsc.org For example, in one analysis, the calculated ¹H NMR signals for the amino protons of the sulfonamide moiety were predicted between 7.34–7.41 ppm, which correlated well with the experimental signals observed at 7.36–7.43 ppm. nih.gov However, it has been noted that calculations for heterocycles containing sulfur atoms can sometimes yield less satisfactory results compared to other organic molecules, occasionally requiring more sophisticated computational methods for higher accuracy. researchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Thiadiazole Sulfonamide Derivative Note: Data is for the Z-isomer of a 1,3,4-thiadiazole sulfonamide derivative, presented here to illustrate the application of the method.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C₂ | 151.26 | 149.14 |

| C₁₆ | 122.43 | 121.93 |

| C₁₈ | 141.75 | 138.60 |

This interactive table is based on findings for a related 1,3,4-thiadiazole sulfonamide derivative. nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η).

These descriptors are calculated from the optimized molecular geometry to assess and compare the reactivity of different molecules. nih.gov

Table 4: Calculated Molecular Reactivity Descriptors for a Model Thiadiazole Sulfonamide Derivative Note: Data is for a 1,3,4-thiadiazole sulfonamide derivative, presented here to illustrate the application of the method.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.52 |

| Electron Affinity (A) | -ELUMO | 2.71 |

| Energy Gap (Eg) | ELUMO - EHOMO | 3.81 |

| Chemical Hardness (η) | (I - A) / 2 | 1.91 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.62 |

This interactive table is based on findings for a related 1,3,4-thiadiazole sulfonamide derivative. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is widely applied, other computational methods also exist for studying molecular properties. Ab initio (Latin for "from the beginning") methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. These methods can provide very high accuracy but are computationally more demanding than DFT. They have been used to investigate properties like tautomeric equilibrium in related thiadiazole systems. ntu.edu.iq

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a much faster but less accurate alternative. They are typically used for very large molecules where DFT or ab initio methods would be computationally prohibitive. For the study of 1,2,4-thiadiazole-3-sulfonamide and its direct derivatives, DFT methods remain the most commonly reported in the scientific literature, offering a robust compromise between accuracy and computational cost.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein or enzyme. These studies are instrumental in elucidating the mechanism of action for compounds like this compound derivatives.

Molecular docking studies have been employed to understand the binding characteristics of thiadiazole sulfonamides. A key aspect of this research involves comparing different isomers to determine which structure has a more favorable interaction with a target receptor.

In a comparative molecular modeling study, the binding affinities of two regioisomers, a 1,2,4-thiadiazole derivative and a 1,3,4-thiadiazole analogue, were evaluated against the human adenosine (B11128) A₃ receptor. nih.gov The calculations showed that the 1,2,4-thiadiazole compound was significantly more thermodynamically stable than its 1,3,4-thiadiazole counterpart, with a difference in the heat of formation greater than 30 kcal/mol. nih.gov This inherent stability translated to a more favorable docking interaction. The total energy of the complex formed between the 1,2,4-thiadiazole derivative and the receptor was 9 kcal/mol lower than the complex with the 1,3,4-isomer, indicating a much stronger binding affinity. nih.gov This energetic preference correlated with experimental binding data, which showed a nearly 6000-fold decrease in binding affinity for the 1,3,4-thiadiazole analogue. nih.gov

| Compound Class | Calculated Heat of Formation (kcal/mol) | Relative Complex Energy (kcal/mol) | Binding Affinity Note |

|---|---|---|---|

| 1,2,4-Thiadiazole Derivative | -20.09 | Baseline | High Affinity |

| 1,3,4-Thiadiazole Derivative | 12.17 | +9 | ~6000-fold lower affinity than 1,2,4-isomer |

The specific interactions between a ligand and the amino acid residues within an enzyme's active site are critical for its inhibitory activity. Docking simulations provide a detailed view of these interactions. For the highly potent 1,2,4-thiadiazole derivative, molecular modeling revealed a key hydrophilic interaction within the active site of the human adenosine A₃ receptor. nih.gov

The primary interaction identified was a hydrogen bond between the carbonyl (CO) group of the ligand and the amino acid residue Glutamine 167 (Q167), located in an extracellular loop of the receptor. nih.gov This interaction is believed to be a major contributor to the compound's high affinity and selectivity for the human adenosine A₃ receptor. In contrast, the less active 1,3,4-thiadiazole analogue did not form this crucial hydrogen bond when docked into the same binding site, which is consistent with its significantly lower binding affinity. nih.gov Similar docking studies on related 1,3,4-thiadiazole sulfonamides targeting other enzymes, like S. aureus DNA gyrase, have also highlighted the importance of hydrogen bonding and hydrophobic interactions with active site residues such as ASP1083, MET1121, and ARG1122. nih.govrsc.org

| Receptor | Interacting Residue | Location | Interaction Type | Significance |

|---|---|---|---|---|

| Human Adenosine A₃ Receptor | Q167 | Extracellular Loop 2 | Hydrogen Bond | Contributes to high affinity and selectivity |

In Silico Prediction of Biological Activities and ADME Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. semanticscholar.orgnih.govrsc.org

Drug-likeness is a qualitative concept used to evaluate whether a compound is likely to be an effective drug, often assessed using rules like Lipinski's Rule of Five. The parent compound, this compound, has properties that align well with these rules. uni.lu Computational screening of related sulfonamide derivatives possessing a thiadiazole nucleus has also shown compliance with the Lipinski Rule of Five, with bioactivity scores in the active zone. researchgate.net

Bioactivity scores, which predict a compound's potential to interact with major drug target classes like G protein-coupled receptors (GPCRs), ion channels, and enzymes, are often calculated. nih.gov While specific scores for the parent this compound are not detailed in the available literature, studies on derivatives frequently include these predictions to gauge their therapeutic potential. researchgate.netnih.gov

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₂H₃N₃O₂S₂ | uni.lu |

| Molecular Weight | 164.97 Da | uni.lu |

| XlogP | -0.3 | uni.lu |

Aqueous solubility and membrane permeability are critical ADME properties that determine a drug's bioavailability. While specific theoretical predictions for this compound are not extensively documented, its predicted lipophilicity (XlogP = -0.3) suggests it is a relatively polar molecule. uni.lu Generally, lower lipophilicity is associated with higher aqueous solubility but can sometimes lead to lower passive permeability across lipid bilayers. Conformational analysis and lipophilicity studies are often performed on related sulfonamide-thiadiazole derivatives to explain differences in biological activity and to provide data for further quantitative structure-activity relationship (QSAR) studies. nih.govnih.govresearchgate.net These computational approaches are essential for optimizing the ADME profile of this class of compounds.

Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazole 3 Sulfonamide Derivatives

Correlation of Substituent Nature with Biological Activity

The type and position of substituents on the 1,2,4-thiadiazole-3-sulfonamide core play a pivotal role in determining the compound's biological efficacy. nih.govmdpi.comnih.gov Researchers have systematically introduced various functional groups to probe the electronic and steric requirements for optimal activity.

The electronic properties of substituents significantly modulate the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's electron density distribution, which in turn affects its interaction with biological targets. mdpi.comresearchgate.net

Studies have shown that the presence of electron-withdrawing groups, such as a nitro group or a chlorine atom, at the para-position of a phenylamino (B1219803) group attached to the thiadiazole ring can enhance antimicrobial activity. This suggests that reduced electron density in this part of the molecule may be favorable for binding to the target site. nih.gov For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, compounds bearing a p-nitrophenyl group exhibited good activity against Gram-negative bacteria. nih.gov The presence of strong electron-withdrawing groups has been noted to yield compounds with moderate biological activity, while weak electron-withdrawing groups can lead to good yields in synthetic processes. mdpi.com

The introduction of aromatic and heteroaromatic rings as substituents on the this compound scaffold has been a widely explored strategy to enhance biological activity. nih.govmdpi.comnih.gov These ring systems can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active site of a biological target, thereby influencing binding affinity.

For instance, in the context of antituberculosis activity, the presence of a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position of a 1,3,4-thiadiazole ring resulted in the most potent activity. researchgate.net Similarly, the substitution with a p-chlorophenyl or p-nitrophenyl group on 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives showed the best antibacterial activity against Gram-positive microorganisms. nih.gov

The nature of the heterocyclic substituent is also critical. A study on sulfonamide-1,2,4-thiadiazole derivatives revealed that the best antifungal activity was observed with a methylpiperazine reactive group. nih.govresearchgate.net This highlights the importance of the specific heteroatoms and their arrangement within the ring system for optimal biological response.

The following table summarizes the effect of various aromatic and heteroaromatic substitutions on the biological activity of thiadiazole derivatives:

| Substituent | Position | Biological Activity | Reference Compound(s) |

| 5-nitrofuran-2-yl | C2 | Potent antituberculosis activity | 2,5-disubstituted-1,3,4-thiadiazole |

| 2,4-dichlorophenyl | C5 | Potent antituberculosis activity | 2,5-disubstituted-1,3,4-thiadiazole |

| p-chlorophenyl | C5 | Best antibacterial activity (Gram-positive) | 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole |

| p-nitrophenyl | C5 | Best antibacterial activity (Gram-positive) | 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole |

| methylpiperazine | Reactive group | Best antifungal activity | Sulfonamide-1,2,4-thiadiazole derivative |

The length and branching of aliphatic chains attached to the this compound core can significantly influence the compound's lipophilicity and steric properties, which are key determinants of biological activity. nih.govnih.gov Lipophilicity affects the ability of a molecule to cross cell membranes and reach its target, while steric factors can influence how well the molecule fits into a binding pocket.

In a series of sulfonamide-1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) derivatives, it was observed that the antifungal activity was more dependent on the triazol-3-thione moiety than on the different lengths of the alkyl chain substitutions. nih.gov This suggests that for this particular class of compounds, the heterocyclic core plays a more dominant role in determining antifungal efficacy than the appended aliphatic chains.

However, in other cases, the nature of the aliphatic substituent is crucial. For example, the introduction of a cyclohexyl group in certain 1,3,4-thiadiazole derivatives led to the best inhibitory activity against M. tuberculosis compared to a p-chlorophenyl group. nih.gov This indicates that the bulky and flexible nature of the cyclohexyl ring is favorable for this specific biological interaction.

Positional Isomerism and its Implications for SAR

Positional isomerism, where substituents are located at different positions on the 1,2,4-thiadiazole (B1232254) ring, can have a profound impact on the structure-activity relationship. nih.govnih.gov The spatial arrangement of functional groups is critical for the molecule's ability to interact optimally with its biological target.

For instance, studies on thiadiazole derivatives have shown that compounds with p-substituents on a phenyl ring exhibit more potent cytotoxic activity than their o-substituted counterparts. mdpi.com This suggests that the para position provides a more favorable orientation for the substituent to engage in key interactions within the target's binding site.

Furthermore, the configuration around double bonds within the molecule can also influence activity. In a study of azine-modified thiadiazole sulfonamides, the E and Z isomers were investigated, with the E isomer being found to be energetically more favorable. nih.govsemanticscholar.org The distinct spatial arrangement of atoms in these isomers can lead to different biological activities, as one isomer may fit better into the active site of a receptor or enzyme than the other.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.com Within the this compound scaffold, various bioisosteric replacements have been explored.

Other common bioisosteric replacements include the substitution of a phenyl ring with a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com These heterocyclic rings can mimic the steric and electronic properties of a phenyl group while potentially offering advantages in terms of solubility or metabolic stability. The replacement of a hydrogen atom with a fluorine atom is another classic bioisosteric modification that can alter the electronic properties of a molecule and block metabolic oxidation at that position. cambridgemedchemconsulting.com

The table below provides examples of common bioisosteric replacements relevant to the this compound scaffold:

| Original Group | Bioisosteric Replacement(s) | Rationale |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Similar hydrogen bonding capacity and electronic properties. mdpi.com |

| Phenyl | Pyridyl, Thiophene | Mimic steric and electronic properties, potentially improve solubility. cambridgemedchemconsulting.com |

| Hydrogen | Fluorine | Alters electronic properties, blocks metabolism. cambridgemedchemconsulting.com |

| Methoxy | Alkyl, 5- or 6-membered rings | Reduced metabolic liability while maintaining stability. cambridgemedchemconsulting.com |

Conformational Factors Affecting Biological Activity

The three-dimensional conformation of a molecule is a critical factor in determining its biological activity. The specific spatial arrangement of atoms dictates how a molecule can interact with the binding site of a biological target. nih.govresearchgate.net Conformational analysis, often performed using techniques like NMR spectroscopy and molecular modeling, helps to understand the preferred shapes of molecules and how these shapes relate to their biological effects. nih.govresearchgate.netnih.gov

For sulfonamide-1,2,4-thiadiazole derivatives, conformational studies have revealed that the orientation of the sulfonamide group relative to the thiadiazole ring is important for activity. nih.gov For instance, a coplanar orientation of the NH group and the thiadiazole ring has been identified as an energetically favorable conformation. researchgate.net

In a study of potent antifungal sulfonamide-1,2,4-thiadiazole analogues, molecular modeling was used to determine the main conformational features. nih.gov It was found that the most active compounds adopted specific conformations that allowed for optimal interaction with the fungal target. For example, one conformer might form a cluster between the thiadiazole ring and a substituent like a methylpiperazine group, while another might adopt a more extended conformation. researchgate.net Understanding these conformational preferences is essential for the rational design of new and more effective derivatives.

Mechanistic Investigations of Biological Effects of 1,2,4 Thiadiazole 3 Sulfonamide Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The 1,2,4-thiadiazole (B1232254) scaffold is a key component in a variety of enzyme inhibitors. Its derivatives have been the subject of extensive research to understand their mechanisms of action against various enzymes. This section details the mechanistic insights into how these compounds inhibit a range of important biological targets.

Carbonic Anhydrase Inhibition (Isoform Selectivity: hCA IX, hCA XII vs. hCA I, hCA II)

Derivatives of 1,2,4-thiadiazole-3-sulfonamide are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The primary mechanism of inhibition involves the sulfonamide moiety binding to the catalytic zinc ion in the active site. acs.org

A key area of investigation has been the development of isoform-selective inhibitors. The human CA family has several isoforms, and selective inhibition is crucial for therapeutic applications. For instance, hCA II is a widespread isoform, and its inhibition can lead to side effects, while the tumor-associated isoforms hCA IX and hCA XII are attractive targets for cancer therapy. nih.govmdpi.com

Research has shown that modifications to the 1,2,4-thiadiazole ring and its substituents can significantly influence isoform selectivity. For example, certain coumarin-containing derivatives have demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII, with little to no activity against the off-target cytosolic isoforms hCA I and II. mdpi.com This selectivity is attributed to specific interactions between the inhibitor's tail and amino acid residues within the active site cavity, which differ between isoforms. Studies on 1,2,4-triazole (B32235) derivatives, a related class of compounds, have also shown effective and selective inhibition of hCA IX and XII over hCA I and II. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 1,2,4-Thiadiazole Derivatives

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Acetazolamide (Standard) | - | - | - | - |

| Mono-tailed benzenesulfonamides (1-7) | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | - | 1.91 x 10-7 M (I50) | - | - |

| 2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | - | 3.3 x 10-8 M (I50) | - | - |

Data sourced from multiple studies. acs.orgnih.gov Note: KI is the inhibition constant, and I50 is the half-maximal inhibitory concentration.

α-Glucosidase Inhibition Pathways

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. mdpi.com Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing diabetes. mdpi.com Several 1,3,4-thiadiazole (B1197879) derivatives have been identified as potent α-glucosidase inhibitors. nih.govacs.org

The inhibitory mechanism of these compounds is believed to involve interactions with the active site of the α-glucosidase enzyme. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiadiazole ring are critical for inhibitory activity. acs.org For instance, a series of 1,3,4-thiadiazole-bearing Schiff base analogs showed excellent inhibitory activity, with some compounds being significantly more potent than the standard drug, acarbose. nih.govresearchgate.net Molecular docking studies suggest that these inhibitors form stable complexes with the enzyme through hydrogen bonding and other non-covalent interactions, thereby blocking substrate access to the active site. mdpi.com

Factor XIIIa Inhibition through Thiol-Trapping Mechanisms

Factor XIIIa is a transglutaminase that plays a crucial role in blood clot stabilization by cross-linking fibrin (B1330869) strands. nih.gov Inhibition of Factor XIIIa is a promising approach for the treatment of thrombosis. nih.gov A novel class of 3-substituted imidazo[1,2-d] nih.govnih.govnih.gov-thiadiazoles has been identified as selective inhibitors of Factor XIIIa. nih.gov

The proposed mechanism of action for some Factor XIIIa inhibitors involves a thiol-trapping mechanism. While the search results did not provide specific details on a thiol-trapping mechanism for 1,2,4-thiadiazole-3-sulfonamides, this mechanism is a known strategy for inhibiting cysteine-dependent enzymes. It typically involves the inhibitor forming a covalent bond with a cysteine residue in the enzyme's active site.

Bacterial MurB and Fungal CYP51 Inhibition

Bacterial MurB Inhibition: The search results did not yield specific information on the inhibition of bacterial MurB by this compound derivatives.

Fungal CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. nih.gov Thiadiazole derivatives, belonging to the broader class of azole compounds, are also known to inhibit CYP51. researchgate.netcardiff.ac.uk

The inhibitory mechanism involves the nitrogen atom of the thiadiazole ring coordinating with the heme iron atom in the active site of CYP51. nih.gov This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby blocking ergosterol synthesis and disrupting fungal cell membrane integrity. researchgate.net The effectiveness of these inhibitors can be influenced by the substituents on the thiadiazole ring, which can affect their binding affinity and selectivity for fungal CYP51 over human cytochrome P450 enzymes. cardiff.ac.uk

Tyrosinase and Urease Inhibition Studies

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of interest for cosmetic and food industry applications. nih.gov Studies have shown that some 1,2,4-triazole derivatives, which are structurally related to thiadiazoles, are potent tyrosinase inhibitors. nih.gov The mechanism of inhibition often involves the chelation of the copper ions in the active site by the heterocyclic ring, as well as interactions with key amino acid residues. nih.gov For example, kinetic studies have shown that some inhibitors act in a competitive manner. nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of urease is a target for treating infections caused by urease-positive bacteria. Several studies have reported the urease inhibitory activity of 1,3,4-thiadiazole and 1,2,4-triazole derivatives. nih.govnih.govresearchgate.net The mechanism of inhibition is thought to involve the interaction of the thiadiazole or triazole ring with the nickel ions in the urease active site. nih.gov Kinetic studies of some nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have shown a competitive type of inhibition. nih.gov

Phosphodiesterase-7 and Histone Deacetylase Inhibition

Phosphodiesterase-7 Inhibition: Phosphodiesterase-7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling. nih.govstonybrook.edu Inhibition of PDE7 can modulate various physiological processes and is a target for treating inflammatory and central nervous system diseases. nih.govmdpi.com A series of 1,3,4-thiadiazole derivatives have been identified as potent and selective inhibitors of PDE7. nih.gov The inhibitory mechanism involves the thiadiazole scaffold binding to the active site of the PDE7 enzyme, leading to an increase in intracellular cAMP levels. mdpi.com

Histone Deacetylase Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones. HDAC inhibitors are a class of anticancer agents. A series of 1,3,4-thiadiazole-containing hydroxamic acids have been developed as HDAC inhibitors. nih.gov The mechanism of these inhibitors follows the common pharmacophore for HDAC inhibitors, which includes a zinc-binding moiety (the hydroxamic acid), a linker, and a surface recognition motif (the 1,3,4-thiadiazole). nih.gov The thiadiazole moiety interacts with the surface of the enzyme, contributing to the binding affinity and selectivity of the inhibitor. nih.gov

Interference with Nucleic Acid Synthesis (RNA and DNA)

Current scientific literature accessible through targeted searches does not provide specific details on the mechanisms of interference with nucleic acid synthesis by this compound derivatives. While the broader class of thiadiazoles, particularly the 1,3,4-isomer, has been investigated for its potential to disrupt DNA replication due to its nature as a bioisostere of pyrimidine (B1678525), direct evidence and detailed studies elucidating such effects for the 1,2,4-thiadiazole sulfonamide scaffold are not prominently available. mdpi.comnih.gov Future research is required to determine if these specific compounds directly interact with DNA or RNA or inhibit the enzymatic machinery involved in their synthesis.

Studies on Cellular and Molecular Pathway Modulations

The biological effects of 1,2,4-thiadiazole derivatives are often linked to their ability to modulate key cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and the halting of the cell division cycle. These activities are central to their investigation as potential therapeutic agents.

Induction of Apoptosis Pathways

The induction of apoptosis is a hallmark of many anticancer agents. Certain derivatives of 1,2,4-thiadiazole have been shown to possess pro-apoptotic capabilities. For instance, a series of compounds based on a benzo scispace.comnih.govimidazo[1,2-d] scispace.comnih.govrsc.orgthiadiazole scaffold demonstrated considerable activity in human myeloid leukemia cell lines (HL-60 and U937). nih.gov Treatment with these compounds led to the induction of apoptosis. nih.gov While these findings are promising for the general 1,2,4-thiadiazole class, specific mechanistic studies detailing the intrinsic and extrinsic apoptosis pathways activated by this compound derivatives, including the roles of specific caspases, are not yet extensively documented in the available research.

| Compound Class | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Benzo scispace.comnih.govimidazo[1,2-d] scispace.comnih.govrsc.orgthiadiazole derivatives | HL-60, U937 (Human Myeloid Leukemia) | Induction of apoptosis | nih.gov |

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

The capacity to halt cell cycle progression is a critical mechanism for controlling the proliferation of cancer cells. While cell cycle arrest is a common outcome for many cytotoxic compounds, specific studies detailing the effects of this compound derivatives on cell cycle phases are limited in the current body of literature. General reviews note that various thiadiazole isomers are investigated for anticancer properties, which frequently involve cell cycle modulation. rsc.orgnih.gov However, detailed analyses identifying specific checkpoints, such as arrest in the G1 phase, and the associated molecular machinery (e.g., cyclins and cyclin-dependent kinases) for this particular sulfonamide series are not yet available.

Investigation of Protein Binding Interactions

The 1,2,4-thiadiazole ring is recognized as a privileged pharmacophore in part due to its unique reactivity, particularly its function as a thiol-trapping agent. researchgate.net This allows for specific and often irreversible interactions with proteins, which is a key aspect of their mechanism of action.

Research has identified that the 1,2,4-thiadiazole moiety can target cysteine residues within proteins. researchgate.net The proposed mechanism involves a reaction between the nucleophilic cysteine sulfur and the thiadiazole ring, leading to the opening of the heterocyclic ring and the formation of a stable, irreversible disulfide bond. researchgate.net This covalent modification can effectively inhibit the function of the target protein. This reactivity has led to the investigation of 1,2,4-thiadiazole derivatives as inhibitors for various enzyme classes and as allosteric modulators. researchgate.netnih.gov

| Interaction Type | Target Residue/Site | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Covalent Inhibition | Cysteine | Thiol-trapping leading to ring-opening and irreversible disulfide bond formation. | Enzyme inhibitors (e.g., Cathepsin B) | researchgate.net |

| Allosteric Modulation | Allosteric sites | Binding to a site other than the active site to modulate protein activity. | Modulators of receptor or enzyme function | nih.gov |

| Enzyme Inhibition | Active sites | Non-covalent or covalent binding to inhibit enzymatic activity. | Antifungal/Antibacterial agents | nih.gov |

Non Pharmacological Applications and Materials Science Perspectives of Thiadiazoles

Agrochemical Applications

Thiadiazole derivatives are significant in the agricultural sector due to their wide-ranging applications.

Role as Herbicides and Pesticides

Certain 1,2,5-thiadiazole (B1195012) derivatives have demonstrated considerable herbicidal efficacy against a broad spectrum of weeds without causing significant damage to crops. google.com These compounds are effective from pre-germination to the growth phase of various weeds. google.com Additionally, some 1,3,4-thiadiazole (B1197879) derivatives, such as Buthidazole and Tebuthiuron, are used for selective weed control in crops like corn and sugarcane. researchgate.net Specifically, 5-ureido-1,3,4-thiadiazole-2-sulfonamides are effective as both pre- and post-emergent herbicides. google.com

The development of novel pesticides with low toxicity and positive environmental impact is an ongoing area of research. In this context, new N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been synthesized and evaluated for their insecticidal properties. researchgate.net

Development as Fungicides and Insecticides

Derivatives of 1,3,4-thiadiazole are recognized for their fungicidal and insecticidal properties. lifechemicals.com A series of sulfonamide-1,2,4-thiadiazole compounds have been synthesized and shown to possess significant in vitro antifungal activity against various micromycetes, with some analogues demonstrating promising results. nih.govnih.gov The antifungal activity appears to be influenced by the triazol-3-thione moiety. nih.gov For instance, a novel sulfonamide fungicide, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13), has shown good fungicidal activity against Botrytis cinerea, a significant plant pathogen. mdpi.com Field trials have indicated its potential for commercial development in controlling gray mold on tomatoes. mdpi.com

In the realm of insecticides, new derivatives of 1,3,4-thiadiazole have been synthesized and tested against pests like the cotton leafworm (Spodoptera littoralis), with some compounds showing high insecticidal activity. researchgate.netresearchgate.net

Function as Plant-Growth Regulators and Defense Elicitors

Thiadiazole compounds can also act as plant defense elicitors, inducing systemic acquired resistance (SAR) in plants. nih.gov Benzo-(1,2,3)-thiadiazole-7-carbothioic acid-S-methyl ester (BTH), for example, activates SAR signal transduction pathways, enhancing crop resistance to diseases without having direct antimicrobial properties. nih.gov This activation of the salicylic (B10762653) acid (SA)-dependent defense pathway can protect plants against a variety of pathogens. nih.gov

Corrosion Inhibition Studies and Mechanisms

Thiadiazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to the presence of nitrogen, sulfur atoms, and multiple bonds in their molecular structure, which facilitate their adsorption onto the metal surface. peacta.org This adsorption can occur through a combination of physical and chemical processes, forming a protective layer that blocks the transfer of charge and mass, thus protecting the metal from corrosive agents. mdpi.com

Studies on mild steel in sulfuric acid have shown that 2-amino-5-substituted-1,3,4-thiadiazole derivatives act as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. mdpi.comresearchgate.net The adsorption of these compounds on the steel surface often follows the Langmuir adsorption isotherm. peacta.orgresearchgate.net The effectiveness of these inhibitors is influenced by their chemical structure and the presence of specific functional groups. researchgate.net For instance, research has shown that the inhibition process can occur through a chemisorption mechanism. peacta.org

Table 1: Corrosion Inhibition Data for Thiadiazole Derivatives on Mild Steel in 0.5 M H₂SO₄

| Compound | Concentration (M) | Inhibition Efficiency (%) |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.0005 | 88.3 |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.0005 | 82.1 |

This table is interactive. You can sort and filter the data.

Coordination Chemistry and Ligand Design

The thiadiazole ring is a versatile scaffold in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen and sulfur atoms within the ring can act as donor sites, allowing for diverse coordination modes. mdpi.com

Metal Complex Formation and Properties

Thiadiazole-derived ligands have been used to synthesize complexes with biologically important metal ions such as Cu(II) and Zn(II). mdpi.comnih.gov The coordination of the metal ion often occurs through one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group from a neighboring substituent. nih.gov The resulting metal complexes can exhibit different ligand-to-metal ratios and geometries depending on the specific ligand and metal ion involved. nih.gov For example, Zn(II) complexes with 2-amino-5-R-thiadiazole-1,3,4 derivatives have been shown to have a distorted tetrahedral geometry. bohrium.com These metal complexes can possess enhanced biological activities compared to the free ligands. nih.gov For instance, Cu(II) complexes of certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated increased antifungal activity. nih.gov

Application as Versatile Ligands

Thiadiazole derivatives, including those functionalized with sulfonamide groups, are recognized for their capacity to act as versatile ligands in coordination chemistry. The thiadiazole ring contains nitrogen and sulfur atoms which, along with functional groups on the ring, can act as donor sites for coordination with a wide range of metal ions.

The deprotonated anion of sulfonamides is an effective σ-donor ligand, and when combined with the thiadiazole ring, it creates a multifunctional ligand capable of various coordination modes. tandfonline.com For instance, studies on N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Benzene Sulfonamide show it acts as a bidentate ligand, coordinating with transition metals through one of the thiadiazole nitrogen atoms and an oxygen atom from the sulfonamide group. walshmedicalmedia.com This coordination leads to the formation of complexes with distinct geometries; for example, octahedral geometries are suggested for Cr(III), Fe(III), and Co(III) complexes, while tetrahedral geometries are proposed for Cu(II) and Ni(II) complexes. walshmedicalmedia.com